5-Fluoro-2-(pyrrolidin-2-ylmethyl)pyridine
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Overview
Description
5-Fluoro-2-(pyrrolidin-2-ylmethyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes using efficient fluorinating agents and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pyrrolidin-2-ylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .
Scientific Research Applications
5-Fluoro-2-(pyrrolidin-2-ylmethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pyrrolidin-2-ylmethyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity and ability to form strong bonds contribute to the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 2-Fluoro-3-bromopyridine
Uniqueness
5-Fluoro-2-(pyrrolidin-2-ylmethyl)pyridine is unique due to the presence of both a fluorine atom and a pyrrolidinylmethyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential biological activities compared to other fluorinated pyridines .
Properties
Molecular Formula |
C10H13FN2 |
---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
5-fluoro-2-(pyrrolidin-2-ylmethyl)pyridine |
InChI |
InChI=1S/C10H13FN2/c11-8-3-4-10(13-7-8)6-9-2-1-5-12-9/h3-4,7,9,12H,1-2,5-6H2 |
InChI Key |
LMRMAOFKKGBULS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=NC=C(C=C2)F |
Origin of Product |
United States |
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